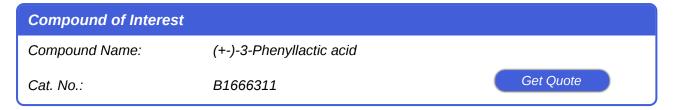


(±)-3-Phenyllactic Acid: A Comprehensive Technical Guide to its Natural Occurrence and Sources

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-3-Phenyllactic acid (PLA), a hydroxylated analog of the amino acid phenylalanine, is a naturally occurring organic acid that has garnered significant attention for its broad-spectrum antimicrobial properties and potential therapeutic applications. This technical guide provides an in-depth overview of the natural occurrence and diverse sources of PLA, presenting quantitative data, detailed experimental protocols for its analysis, and a visual representation of its primary biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Occurrence and Sources

(±)-3-Phenyllactic acid is predominantly a microbial metabolite, with its presence reported in a variety of natural and fermented products. Lactic acid bacteria (LAB) are the most prolific producers of PLA, contributing to its occurrence in many fermented foods.[1][2][3] It is also found in honey, particularly Manuka honey, and has been identified in certain plants and plant-derived products.[1][4]

Microbial Sources



A wide range of microorganisms, especially bacteria and fungi, are known to produce 3-phenyllactic acid.

- Lactic Acid Bacteria (LAB): Numerous species of LAB, including those from the genera
 Lactobacillus, Pediococcus, Leuconostoc, and Enterococcus, have been identified as
 producers of PLA.[5][6] These bacteria are commonly found in fermented foods and
 beverages. Specific examples include Lactobacillus plantarum, Lactobacillus crustorum, and
 Pediococcus acidilactici.[5][7][8] The production of PLA by these organisms is often
 associated with their metabolic activity during fermentation.
- Other Bacteria and Fungi: Besides LAB, other microorganisms such as Bacillus species and the fungus Geotrichum candidum have also been reported to produce 3-phenyllactic acid.

Food Sources

The presence of (±)-3-phenyllactic acid in various food products is primarily due to microbial fermentation.

- Fermented Foods: Fermented vegetables, such as kimchi and pickles, are significant sources of PLA due to the metabolic activity of the resident lactic acid bacteria.[7][9][10] Sourdough bread and other fermented cereal products also contain PLA.
- Honey: Honey, and particularly Manuka honey, is a notable natural source of 3-phenyllactic acid.[4] The concentration of PLA in Manuka honey can be substantial and is considered a marker for its authenticity and potential bioactivity.[4][11]

Plant Sources

While less common than microbial and food sources, (±)-3-phenyllactic acid has been identified in some plant species and plant-based preparations.

- Bokashi Fertilizer: This fermented organic fertilizer has been shown to contain 3-phenyllactic acid, produced by the action of lactic acid bacteria during the fermentation process.[1][12]
- Medicinal Plants: Fermented extracts of certain medicinal plants, such as Paeonia lactiflora (white peony root), can also be a source of PLA when inoculated with specific LAB strains.[8]
 [13]



Quantitative Data on (±)-3-Phenyllactic Acid Occurrence

The concentration of (±)-3-phenyllactic acid can vary significantly depending on the source, the specific microbial strains involved, and the fermentation conditions. The following table summarizes the reported quantitative data from various natural sources.



Source Category	Specific Source	Reported Concentration	Reference(s)
Microbial Cultures	Lactobacillus crustorum NWAFU 1078 (in MRS broth with phenylpyruvic acid)	Up to 45.2 mmol/L	[7]
Lactobacillus plantarum IMAU10124 (in MRS medium)	0.229 g/L	[7]	
Pediococcus pentosaceus (in MRS medium)	0.136 g/L	[7]	
Lactobacillus sp. SK007 (fed-batch fermentation)	Up to 17.38 g/L	[14]	
Various Lactic Acid Bacteria Strains (in MRS broth)	0.16 - 0.57 mM	[5][6]	
Lactiplantibacillus plantarum MSC-C2 (in MRS broth)	0.8 mM	[8]	
Pediococcus pentosaceus K40 (in MRS broth)	0.08 mM	[8]	
Fermented Foods	Naturally Fermented Chinese Vegetables (NMG pickles)	36,772.11 ng/g	[7]
Naturally Fermented Chinese Vegetables (HEB pickles)	33,553.59 ng/g	[7]	



Naturally Fermented Chinese Vegetables (NB pickles)	18,299.11 ng/g	[7]	
Kimchi	12.0–21.1 μg/mL (early stage), 4.8–9.5 μg/mL (late stage)	[10]	
Honey	Manuka Honey	Up to 1400 mg/kg	[4]

Experimental Protocols

The accurate quantification and characterization of (±)-3-phenyllactic acid from natural sources require robust analytical methodologies. Below are detailed protocols for the extraction and analysis of PLA from microbial cultures and plant materials.

Protocol 1: Quantification of 3-Phenyllactic Acid from Lactic Acid Bacteria Culture Supernatant by HPLC

This protocol is adapted from methodologies described for the analysis of PLA in MRS broth. [15][16][17]

- 1. Sample Preparation: a. Culture lactic acid bacteria in MRS broth under appropriate conditions. b. Centrifuge the culture at 12,000 x g for 10 minutes to pellet the bacterial cells.[7] c. Collect the supernatant. d. For direct injection, filter the supernatant through a 0.22 μ m or 0.45 μ m syringe filter to remove any remaining cells and particulate matter.[16][18]
- 2. HPLC Analysis: a. Chromatographic System: A standard HPLC system equipped with a UV detector. b. Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm \times 150 mm, 5 μ m).[15] c. Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase and an organic solvent. A common mobile phase is 35% methanol containing 0.05% trifluoroacetic acid (TFA).[8] Another option is 0.5% phosphoric acid in water (A) and 0.5% phosphoric acid in acetonitrile (B).[15] d. Flow Rate: 1.0 mL/min.[8][15] e. Detection: UV detection at 210 nm or 209 nm.[8][15] f. Quantification: Prepare a standard curve using a certified standard of (±)-3-phenyllactic acid. The concentration in the sample is determined by comparing its peak area to the standard curve.



Protocol 2: Extraction and Quantification of 3-Phenyllactic Acid from Plant Material

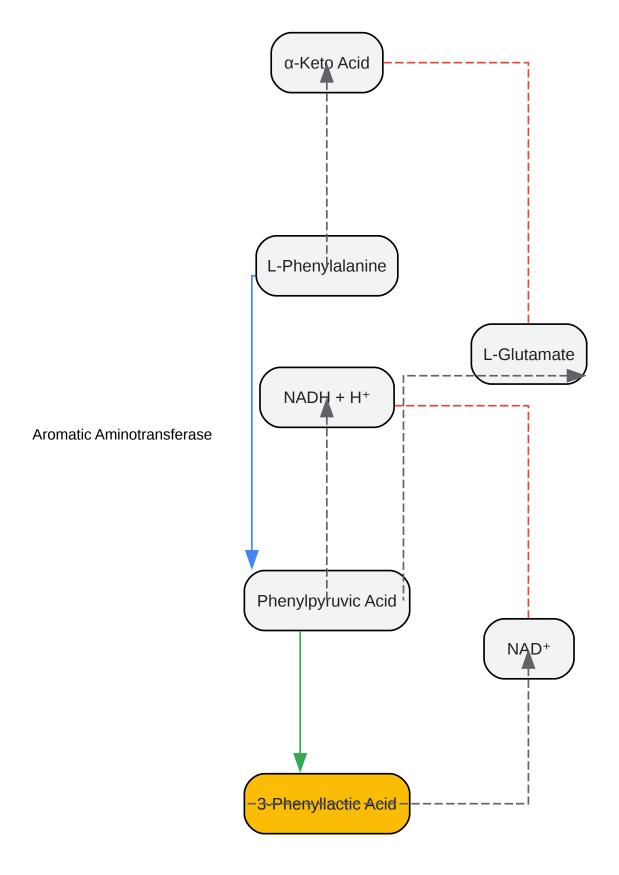
This protocol is based on methods used for the analysis of organic acids in plant-derived materials.[1]

- 1. Extraction: a. Grind the plant material (e.g., leaves, roots, or fermented plant matter) to a fine powder using liquid nitrogen. b. Extract the powdered material with 80% acetonitrile containing 0.1% acetic acid. Perform the extraction twice to ensure complete recovery. c. Centrifuge the extract at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C. d. Collect the supernatant and dry it under vacuum. e. Re-dissolve the dried extract in a 5% sodium bicarbonate aqueous solution. f. Wash the aqueous solution three times with ethyl acetate to remove non-polar compounds. g. Adjust the pH of the aqueous phase to 2.5 with a suitable acid (e.g., HCl). h. Extract the acidified aqueous phase with ethyl acetate. This will partition the protonated 3-phenyllactic acid into the organic phase. i. Collect the ethyl acetate phase and evaporate it to dryness.
- 2. LC-MS/MS Analysis: a. Sample Preparation: Re-dissolve the dried extract in a suitable solvent, such as methanol. b. Chromatographic System: An LC-MS/MS system is preferred for complex matrices like plant extracts to provide high selectivity and sensitivity. c. Column: A reverse-phase C18 column. d. Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). e. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 3-phenyllactic acid should be optimized. f. Quantification: Use an internal standard (e.g., a stable isotope-labeled 3-phenyllactic acid) for accurate quantification. Create a calibration curve with known concentrations of the standard.

Signaling Pathways and Experimental Workflows Biosynthesis of 3-Phenyllactic Acid from Phenylalanine

The primary biosynthetic route for 3-phenyllactic acid in lactic acid bacteria involves a two-step conversion from the amino acid L-phenylalanine. This pathway is a key part of the amino acid catabolism in these microorganisms.





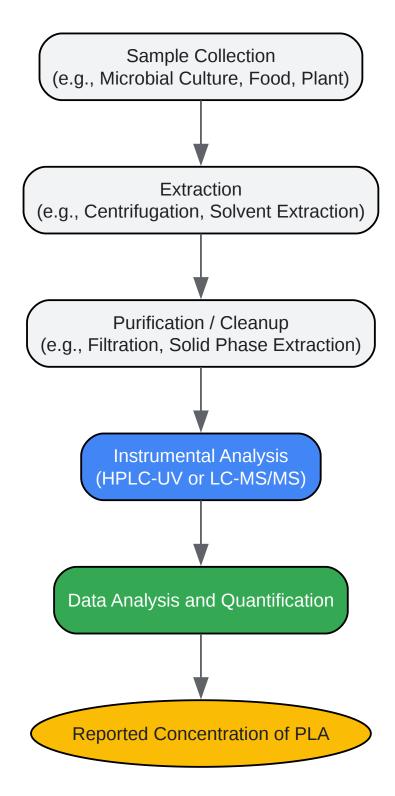
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Caption: Biosynthesis of 3-Phenyllactic Acid from L-Phenylalanine in Lactic Acid Bacteria.



General Experimental Workflow for PLA Analysis

The following diagram illustrates a typical workflow for the isolation and quantification of 3-phenyllactic acid from a natural source.





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Caption: General workflow for the analysis of 3-Phenyllactic Acid from natural sources.

Conclusion

(±)-3-Phenyllactic acid is a widely distributed natural compound, primarily of microbial origin, with significant potential in various industrial and therapeutic applications. This technical guide has provided a comprehensive overview of its natural occurrence, sources, and quantitative levels, along with detailed methodologies for its analysis. The information presented herein is intended to facilitate further research and development of this promising bioactive molecule. The provided protocols and diagrams serve as practical tools for scientists engaged in the study of natural products and their applications.

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